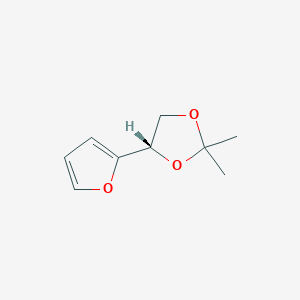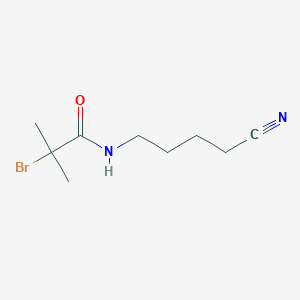
2-Bromo-N-(4-cyanobutyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(4-cyanobutyl)-2-methylpropanamide is an organic compound that features a bromine atom, a cyano group, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(4-cyanobutyl)-2-methylpropanamide typically involves the reaction of 2-bromo-2-methylpropanoyl chloride with 4-cyanobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(4-cyanobutyl)-2-methylpropanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The amide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thioamides.
Reduction: Formation of primary amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-Bromo-N-(4-cyanobutyl)-2-methylpropanamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(4-cyanobutyl)-2-methylpropanamide depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the bromine atom, which can be displaced by nucleophiles. The cyano group can participate in various reactions, including nucleophilic addition and reduction, providing versatility in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-methylpropanamide: Lacks the cyano group, making it less versatile in certain reactions.
N-(4-Cyanobutyl)-2-methylpropanamide: Lacks the bromine atom, reducing its reactivity in nucleophilic substitution reactions.
Uniqueness
2-Bromo-N-(4-cyanobutyl)-2-methylpropanamide is unique due to the presence of both the bromine atom and the cyano group, which provide a combination of reactivity and functionality that is valuable in synthetic chemistry. This dual functionality allows for a wider range of chemical transformations compared to similar compounds.
Properties
CAS No. |
64965-90-8 |
|---|---|
Molecular Formula |
C9H15BrN2O |
Molecular Weight |
247.13 g/mol |
IUPAC Name |
2-bromo-N-(4-cyanobutyl)-2-methylpropanamide |
InChI |
InChI=1S/C9H15BrN2O/c1-9(2,10)8(13)12-7-5-3-4-6-11/h3-5,7H2,1-2H3,(H,12,13) |
InChI Key |
MEFHXBQPHHVGHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NCCCCC#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


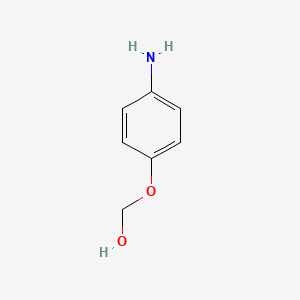
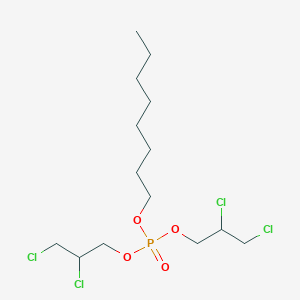
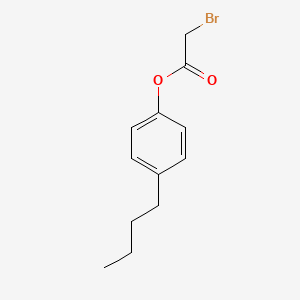

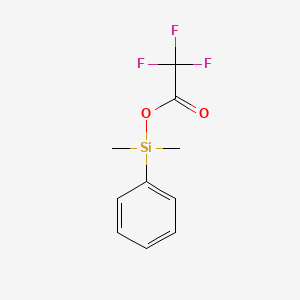
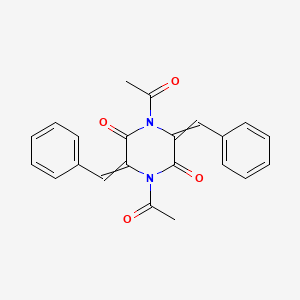
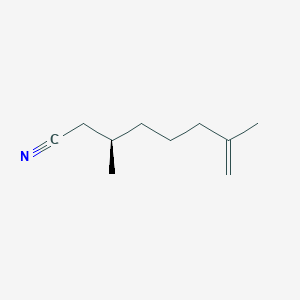
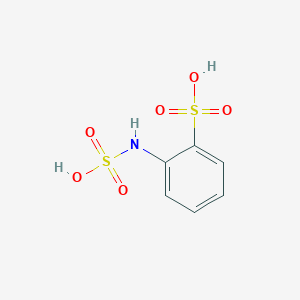
![Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate](/img/structure/B14496385.png)
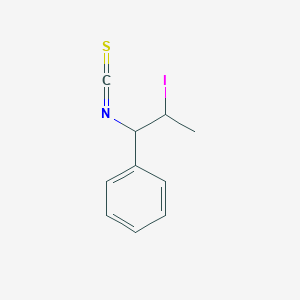
![(Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl](/img/structure/B14496388.png)

![3-Penten-2-one, 4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]-](/img/structure/B14496395.png)
